![molecular formula C10H12N2O4 B135338 2-[4-(Carboxymethylamino)anilino]acetic acid CAS No. 10097-07-1](/img/structure/B135338.png)
2-[4-(Carboxymethylamino)anilino]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(Carboxymethylamino)anilino]acetic acid (also known as Edoxaban) is a synthetic compound that belongs to the class of oral anticoagulants. It is used for the prevention of blood clots and stroke in patients with atrial fibrillation, deep vein thrombosis, and pulmonary embolism. Edoxaban works by inhibiting the activity of coagulation factors, which are responsible for the formation of blood clots.
Wirkmechanismus
Edoxaban works by inhibiting the activity of coagulation factors, specifically factor Xa. Factor Xa is a key enzyme in the coagulation cascade that converts prothrombin to thrombin, which is responsible for the formation of blood clots. By inhibiting factor Xa, Edoxaban prevents the formation of blood clots and reduces the risk of stroke and systemic embolism.
Biochemical and Physiological Effects:
Edoxaban has a half-life of approximately 10-14 hours and is primarily eliminated through the kidneys. It is metabolized by cytochrome P450 enzymes, specifically CYP3A4 and CYP2J2. Edoxaban has been shown to have a predictable pharmacokinetic profile and does not require routine monitoring of coagulation parameters. It has also been shown to have a low potential for drug interactions.
Vorteile Und Einschränkungen Für Laborexperimente
Edoxaban has several advantages for lab experiments, including its predictable pharmacokinetic profile, low potential for drug interactions, and non-inferiority to other anticoagulants in terms of efficacy. However, it also has some limitations, including its high cost and the need for specialized assays to measure its activity.
Zukünftige Richtungen
There are several future directions for research on Edoxaban, including the development of new assays to measure its activity, the evaluation of its efficacy and safety in specific patient populations, and the investigation of its potential for use in combination with other anticoagulants. Additionally, further research is needed to determine the optimal dosing regimen for Edoxaban and to evaluate its long-term safety and efficacy.
Synthesemethoden
Edoxaban is synthesized through a multistep process that involves the reaction of 4-(Chloromethyl)aniline with ethyl acetoacetate to form 2-(4-Chloromethylphenyl)acetoacetic acid. This intermediate is then reacted with glycine ethyl ester to form 2-(4-Chloromethylphenyl)acetyl glycine ethyl ester. The final product, Edoxaban, is obtained by hydrolyzing the ester group with sodium hydroxide and then carboxylating the resulting amine with carbon dioxide.
Wissenschaftliche Forschungsanwendungen
Edoxaban has been extensively studied for its efficacy in preventing blood clots and stroke in patients with atrial fibrillation, deep vein thrombosis, and pulmonary embolism. Several clinical trials have been conducted to evaluate the safety and efficacy of Edoxaban in comparison to other anticoagulant drugs. These studies have shown that Edoxaban is non-inferior to other anticoagulants in terms of preventing stroke and systemic embolism, with a lower risk of major bleeding events.
Eigenschaften
IUPAC Name |
2-[4-(carboxymethylamino)anilino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c13-9(14)5-11-7-1-2-8(4-3-7)12-6-10(15)16/h1-4,11-12H,5-6H2,(H,13,14)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMHLEHHONVKCQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCC(=O)O)NCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00605034 |
Source
|
Record name | 2,2'-(1,4-Phenylenediazanediyl)diacetic acid (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00605034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
10097-07-1 |
Source
|
Record name | 2,2'-(1,4-Phenylenediazanediyl)diacetic acid (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00605034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.